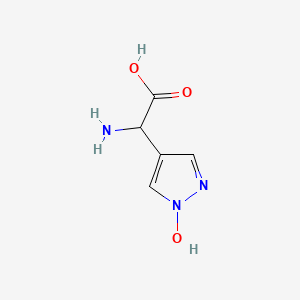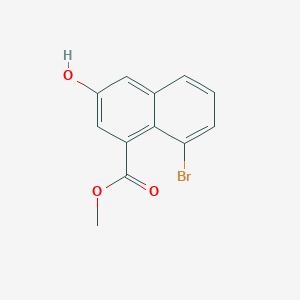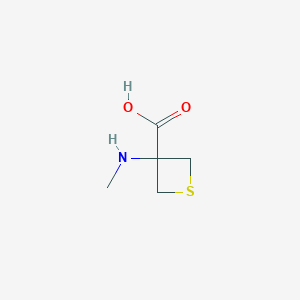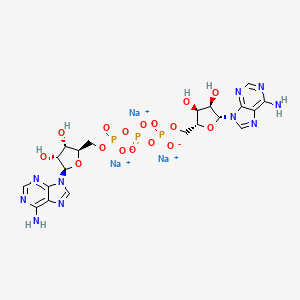
2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a 1-(4-methoxyphenyl)ethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran typically involves the reaction of 4-methoxyphenylacetic acid with furan derivatives under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where the furan ring is alkylated with the 4-methoxyphenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound-3-carboxylic acid, while reduction can produce 2-(1-(4-methoxyphenyl)ethyl)-5-methyltetrahydrofuran.
科学研究应用
2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)furan: Lacks the ethyl and methyl substituents, resulting in different chemical properties.
5-Methylfuran: Lacks the 1-(4-methoxyphenyl)ethyl group, making it less complex.
4-Methoxyphenylacetic acid: Contains the 4-methoxyphenyl group but lacks the furan ring.
Uniqueness
2-(1-(4-Methoxyphenyl)ethyl)-5-methylfuran is unique due to the presence of both the furan ring and the 1-(4-methoxyphenyl)ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H16O2 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC 名称 |
2-[1-(4-methoxyphenyl)ethyl]-5-methylfuran |
InChI |
InChI=1S/C14H16O2/c1-10-4-9-14(16-10)11(2)12-5-7-13(15-3)8-6-12/h4-9,11H,1-3H3 |
InChI 键 |
CGVBCRSUXYXEAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)C(C)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



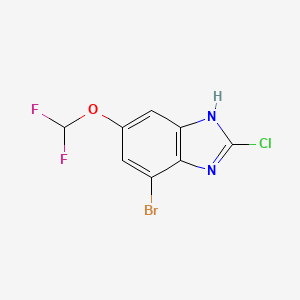
![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)

